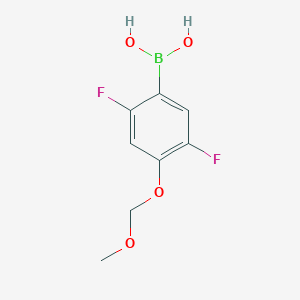

2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid

概要

説明

2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid is an organoboron compound with the molecular formula C8H9BF2O4 and a molecular weight of 217.96 g/mol . This compound is characterized by the presence of two fluorine atoms, a methoxymethoxy group, and a boronic acid moiety attached to a phenyl ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid typically involves the reaction of 2,5-difluoro-4-(methoxymethoxy)phenyl bromide with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium(II) acetate, in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions: 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.

Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Palladium Catalysts: Palladium(II) acetate, palladium(0) complexes.

Major Products:

Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.

Oxidation: Formation of phenol derivatives.

Substitution: Formation of substituted phenyl derivatives.

科学的研究の応用

Applications in Organic Synthesis

1. Suzuki-Miyaura Coupling Reactions

2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid serves as a versatile building block in Suzuki-Miyaura coupling reactions. This reaction is pivotal for forming carbon-carbon bonds between aryl or vinyl boronic acids and organic halides. Its fluorine substituents enhance the reactivity and selectivity of the coupling process, making it suitable for synthesizing complex organic molecules .

2. Building Block for Fluorous Chemistry

The presence of the methoxymethoxy (MOM) group allows for protective strategies during synthesis, enabling the compound to be utilized in fluorous chemistry. This application is particularly valuable in creating fluorous probes or materials that exhibit high affinity for fluorinated solvents .

Applications in Medicinal Chemistry

1. Potential Therapeutic Agent

Research indicates that this compound may inhibit specific enzymes involved in disease processes, such as leucyl-tRNA synthetase (LeuRS) in Candida albicans. This inhibition is crucial for protein synthesis and highlights its potential as an antifungal agent. Additionally, its ability to target 17β-hydroxysteroid dehydrogenases (17β-HSDs) positions it as a candidate for breast and prostate cancer therapies.

2. Boron Neutron Capture Therapy (BNCT)

The compound's boronic acid functionality allows it to act as a boron carrier in BNCT, a targeted cancer treatment that exploits the unique properties of boron when exposed to thermal neutrons .

Applications in Materials Science

1. Development of Advanced Materials

Due to its unique properties, this compound is utilized in the production of functionalized polymers and materials. These materials can be used in electronics and sensors, offering enhanced performance compared to traditional materials .

2. Bioconjugation Techniques

The compound can facilitate bioconjugation processes, allowing biomolecules to be attached to surfaces or other molecules. This capability is essential for developing targeted drug delivery systems and diagnostic tools in biomedicine .

Inhibition of Leucyl-tRNA Synthetase

A study explored the binding affinity of this compound to LeuRS from Candida albicans. Molecular docking simulations indicated that the compound binds effectively to the active site of the enzyme, suggesting potential therapeutic applications against fungal infections.

Comparative Reactivity Studies

Research comparing this compound with other boronic acids revealed that its specific substitution pattern significantly enhances its reactivity and biological activity. For instance, variations in fluorine positioning among different derivatives led to distinct reactivities and applications.

作用機序

The mechanism of action of 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid in Suzuki-Miyaura cross-coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium(II) complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-palladium bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final coupled product and regenerating the palladium(0) catalyst.

類似化合物との比較

Phenylboronic Acid: A simpler boronic acid with a phenyl group and two hydroxyl groups attached to boron.

4-Methoxyphenylboronic Acid: Similar to 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid but with a methoxy group instead of a methoxymethoxy group.

2,3-Difluoro-4-(methoxymethoxy)phenylboronic Acid: Similar structure but with fluorine atoms at different positions on the phenyl ring.

Uniqueness: this compound is unique due to the presence of both fluorine atoms and a methoxymethoxy group, which can influence its reactivity and selectivity in chemical reactions. The fluorine atoms can enhance the compound’s stability and electron-withdrawing properties, while the methoxymethoxy group can provide additional steric and electronic effects .

生物活性

2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid is a boronic acid derivative notable for its unique molecular structure, which includes two fluorine atoms and a methoxymethoxy (MOM) functional group. This compound has garnered attention for its potential biological activities, particularly as an inhibitor in various biochemical pathways. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and organic synthesis.

- Molecular Formula : C₉H₁₁B F₂O₄

- Molecular Weight : Approximately 217.96 g/mol

- Appearance : Solid

- Solubility : Soluble in various organic solvents

The presence of the boronic acid group (B(OH)₂) facilitates its role in Suzuki-Miyaura coupling reactions, which are vital for forming carbon-carbon bonds in organic synthesis. Additionally, the fluorine atoms and the MOM protecting group suggest potential applications in fluorous chemistry, enhancing the compound's reactivity and biological activity.

General Mechanisms

Boronic acids, including this compound, have been studied for their interactions with biological molecules. These compounds typically exhibit:

- Inhibition of Enzymatic Activity : Boronic acids can act as inhibitors of various enzymes, particularly proteases and tRNA synthetases.

- Antimicrobial Properties : Some studies indicate that boronic acid derivatives possess antimicrobial activity against bacteria and fungi.

Specific Findings

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-Fluoro-4-methoxyphenylboronic acid | 162101-31-7 | 0.89 |

| 4-Ethoxy-3-fluorophenylboronic acid | 279263-10-4 | 0.88 |

| (4-Fluoro-3-methoxyphenyl)boronic acid | 854778-31-7 | 0.88 |

| 2,6-Difluoro-3-methoxyphenylboronic acid | 870779-02-5 | 0.87 |

| (4-(Benzyloxy)-2,3-difluorophenyl)boronic acid | 156635-87-9 | 0.87 |

This table highlights that while many compounds share structural similarities with this compound, its specific substitution pattern may influence its reactivity and biological activity differently compared to others.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of boronic acids and their derivatives:

- Synthesis and Antimicrobial Evaluation : A study explored the synthesis of various phenylboronic acids and evaluated their antimicrobial properties against several strains of bacteria and fungi. The results indicated that modifications to the boron moiety significantly affected their antimicrobial efficacy .

- Docking Studies : Computational docking studies have been employed to predict the binding affinity of boronic acids to their target enzymes. These studies suggest that modifications such as fluorination enhance binding interactions with LeuRS, which could be extrapolated to understand the behavior of this compound .

特性

IUPAC Name |

[2,5-difluoro-4-(methoxymethoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF2O4/c1-14-4-15-8-3-6(10)5(9(12)13)2-7(8)11/h2-3,12-13H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIXENAYGSXYMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)OCOC)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。